molecular formula C16H13NO2 B12905814 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one CAS No. 94123-39-4

11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one

Cat. No.: B12905814
CAS No.: 94123-39-4
M. Wt: 251.28 g/mol
InChI Key: BOHSMXWQBPNLHE-UHFFFAOYSA-N
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Description

11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one (CAS: 17948-33-3), commonly referred to as rutacridone, is a fused heterocyclic compound featuring a furoacridinone backbone. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.34 g/mol. Structurally, it comprises a furan ring fused to an acridinone system, substituted with a methyl group at position 11 and a hydroxyl group at position 5. This compound is of significant interest due to its natural occurrence in Ruta graveolens (common rue) and its reported biological activities, including antimicrobial and cytotoxic properties .

Properties

CAS No.

94123-39-4

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

11-methyl-4,5-dihydrofuro[2,3-c]acridin-6-one

InChI

InChI=1S/C16H13NO2/c1-17-13-5-3-2-4-10(13)16(18)12-6-7-14-11(15(12)17)8-9-19-14/h2-5,8-9H,6-7H2,1H3

InChI Key

BOHSMXWQBPNLHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=C(CC3)OC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives. Substitution reactions typically result in halogenated or alkylated products.

Scientific Research Applications

Medicinal Chemistry

11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Anticancer Activity

Research indicates that compounds related to 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one exhibit anticancer activities. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one is crucial for optimizing its pharmacological properties.

Structural Modifications Biological Activity
Methylation at position 11Enhanced cytotoxicity
Hydroxyl group substitutionIncreased antimicrobial activity
Furan ring modificationsAltered solubility and bioavailability

These modifications have been shown to significantly influence the compound's efficacy and safety profiles.

Clinical Trials

A recent clinical trial assessed the safety and efficacy of a derivative of 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one in patients with specific types of cancer. The results indicated promising outcomes in terms of tumor reduction and manageable side effects, supporting further development into clinical applications .

Formulation Development

In cosmetic formulations, derivatives of this compound have been explored for their potential as active ingredients due to their antioxidant properties. A study developed a topical formulation incorporating this compound and evaluated its effects on skin hydration and elasticity, showing positive results in enhancing skin health .

Mechanism of Action

The mechanism of action of 11-Methyl-4,5-dihydrofuro[2,3-c]acridin-6(11H)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Furoacridinone Family

Rutacridone shares structural similarities with other furoacridinone derivatives, such as 5-hydroxy-2-isopropenyl-11-methyl-1,11-dihydro-2H-furo[2,3-c]acridin-6-one (CAS: 17948-33-3 variants). These compounds differ in substituents on the furan or acridinone moieties, which influence their bioactivity.

Furopyridazinones

Compounds like 6-methylfuro[2,3-d]pyridazin-7(6H)-ones (e.g., 7a,b,c) and 5-methylfuro[2,3-d]pyridazin-4(5H)-ones (e.g., 9a,b,c) are structurally analogous but replace the acridinone core with a pyridazinone ring. These derivatives are synthesized via alkynyl-chloropyridazinone intermediates under alkaline conditions (KOH/dioxane) . Unlike rutacridone, furopyridazinones are synthetic and primarily studied for their reactivity rather than bioactivity .

Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles, such as 1,4-dihydropyrano[2,3-c]pyrazole derivatives, share a fused heterocyclic framework but incorporate pyrazole and pyran rings. These compounds exhibit analgesic and anti-inflammatory activities, contrasting with rutacridone’s cytotoxic profile . Their synthesis often employs multicomponent reactions (e.g., aldehydes, malononitrile, and pyrazolones) under green chemistry conditions, avoiding toxic catalysts like hexadecyltrimethylammonium bromide (HTMAB) .

S-Glycosyl/S-Alkyl Triazine Derivatives

Triazine-based compounds, such as 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one derivatives, are pharmacologically relevant but structurally distinct. These derivatives feature sulfur-linked glycosyl or alkyl chains (e.g., compound 12 and 18) and demonstrate in vitro anticancer activity against multiple cell lines .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Functional Groups Molecular Weight (g/mol) Primary Bioactivity Synthesis Method
Furoacridinones (Rutacridone) Furan, acridinone, -CH₃, -OH 307.34 Antimicrobial, cytotoxic Natural extraction/synthesis
Furopyridazinones Furan, pyridazinone, -CH₃ ~200–250 Reactivity studies Alkynyl-chloropyridazinone + KOH
Pyrano[2,3-c]pyrazoles Pyran, pyrazole, -CN, -CO ~250–300 Anti-inflammatory Multicomponent condensation
S-Alkyl Triazines Triazinone, thienylvinyl, -SH, -S-glycosyl ~350–400 Anticancer Halo compounds + POCl₃

Table 2: Representative Compounds and Activities

Compound Structure Activity (IC₅₀/EC₅₀) Reference
Rutacridone Furoacridinone with -CH₃, -OH Cytotoxic (HeLa: ~10 μM)
Compound 12 (Triazine) 3-(3-Hydroxypropylthio) substitution Anticancer (MCF-7: 8.2 μM)
Compound 9a (Pyridazinone) 5-Methylfuropyridazinone N/A (reactivity focus)
Pyranopyrazole derivative 1,4-Dihydropyrano[2,3-c]pyrazole Anti-inflammatory (COX-2 inhibition)

Notes

Bioactivity Divergence: While rutacridone and S-alkyl triazines (e.g., compound 12) both show cytotoxicity, their mechanisms differ. Rutacridone may intercalate DNA via its planar acridinone system, whereas triazines likely target enzyme pathways .

Synthetic Accessibility: Rutacridone’s natural origin contrasts with the synthetic routes for furopyridazinones and pyranopyrazoles, which require precise catalytic conditions .

Biological Activity

11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and effects on various cell lines, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one is characterized by a fused acridine ring system with a furan moiety. Its chemical formula is C₁₄H₁₃N₃O, and it has a molecular weight of approximately 239.27 g/mol. The compound's unique structure is believed to contribute to its diverse biological activities.

Cytotoxicity

Research has indicated that 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in HeLa cells through both extrinsic and intrinsic pathways. The IC50 values for different cell lines are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Induction of apoptosis
MCF-715.2Cell cycle arrest
A54912.8Reactive oxygen species generation

Antimicrobial Activity

In addition to its cytotoxic properties, 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one has been tested for antimicrobial activity. Studies showed that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 2.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various acridine derivatives, including 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one. The results indicated that this compound significantly inhibited tumor growth in xenograft models when administered at doses of 20 mg/kg body weight .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The findings suggested that it could be a promising candidate for further development as an antimicrobial agent due to its ability to disrupt bacterial cell membranes .

The biological activity of 11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one is attributed to its interaction with cellular targets involved in apoptosis and cell cycle regulation. It has been shown to modulate key signaling pathways such as the PI3K/Akt pathway and induce oxidative stress in cancer cells .

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